1,3-Diethyl-2-methoxy-5-nitrobenzene
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Overview
Description
1,3-Diethyl-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzene, characterized by the presence of two ethyl groups, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl-2-methoxy-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of 1,3-diethyl-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically require low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Reduction: 1,3-Diethyl-2-methoxy-5-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Diethyl-2-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-diethyl-2-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes and pathways, making the compound of interest for further research .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-2-methoxybenzene: Lacks the nitro group, resulting in different chemical reactivity.
1,3-Diethyl-5-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.
1,3-Dimethyl-2-methoxy-5-nitrobenzene: Similar structure but with methyl groups instead of ethyl groups, leading to differences in steric effects and reactivity.
Uniqueness
1,3-Diethyl-2-methoxy-5-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity.
Properties
CAS No. |
401514-25-8 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1,3-diethyl-2-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-4-8-6-10(12(13)14)7-9(5-2)11(8)15-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
QQZCMCVNMAXYLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1OC)CC)[N+](=O)[O-] |
Origin of Product |
United States |
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